
Octadecyl peroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octadecyl peroxide is an organic peroxide compound characterized by the presence of an oxygen-oxygen single bond. It is a long-chain alkyl peroxide with the chemical formula C18H38O2. This compound is known for its applications in various fields, including polymer chemistry and materials science, due to its ability to initiate radical polymerization reactions.
準備方法
Synthetic Routes and Reaction Conditions
Octadecyl peroxide can be synthesized through the reaction of octadecanol with hydrogen peroxide in the presence of an acid catalyst. The reaction typically involves the following steps:
Formation of Octadecyl Hydroperoxide: Octadecanol reacts with hydrogen peroxide under acidic conditions to form octadecyl hydroperoxide.
Conversion to this compound: The hydroperoxide is then further oxidized to form this compound.
The reaction conditions often include maintaining a low temperature to prevent decomposition and using a solvent such as acetic acid to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the stability and quality of the final product.
化学反応の分析
Types of Reactions
Octadecyl peroxide undergoes several types of chemical reactions, including:
Radical Polymerization: It acts as an initiator for radical polymerization reactions, where it decomposes to form free radicals that initiate the polymerization of monomers.
Oxidation: It can oxidize various substrates, particularly in the presence of transition metal catalysts.
Decomposition: Under certain conditions, this compound can decompose to form octadecanol and oxygen.
Common Reagents and Conditions
Radical Polymerization: Commonly conducted at elevated temperatures (50-100°C) in the presence of monomers such as styrene or acrylates.
Oxidation: Often involves catalysts like iron or copper salts to facilitate the reaction.
Decomposition: Typically occurs at higher temperatures or in the presence of light, leading to the formation of radicals.
Major Products
Radical Polymerization: Polymers such as polystyrene or polyacrylates.
Oxidation: Oxidized products depending on the substrate.
Decomposition: Octadecanol and oxygen.
科学的研究の応用
Octadecyl peroxide has several scientific research applications, including:
Polymer Chemistry: Used as an initiator for the polymerization of various monomers to produce polymers with specific properties.
Materials Science: Employed in the synthesis of advanced materials, including hydrogels and nanocomposites.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to initiate polymerization reactions.
作用機序
The primary mechanism of action of octadecyl peroxide involves the homolytic cleavage of the oxygen-oxygen bond to form free radicals. These radicals can then initiate various chemical reactions, such as the polymerization of monomers or the oxidation of substrates. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
Benzoyl Peroxide: Another organic peroxide commonly used as a radical initiator in polymerization reactions.
Hydrogen Peroxide: A simpler peroxide used as an oxidizing agent and disinfectant.
Di-tert-butyl Peroxide: A peroxide used in polymerization and as a cross-linking agent.
Uniqueness
Octadecyl peroxide is unique due to its long alkyl chain, which imparts specific properties such as hydrophobicity and compatibility with certain substrates. This makes it particularly useful in applications where long-chain alkyl groups are advantageous, such as in the synthesis of hydrophobic polymers and materials.
Conclusion
This compound is a versatile compound with significant applications in polymer chemistry, materials science, biology, medicine, and industry. Its ability to initiate radical polymerization and undergo various chemical reactions makes it a valuable tool in scientific research and industrial processes.
特性
CAS番号 |
2130-44-1 |
|---|---|
分子式 |
C36H74O2 |
分子量 |
539.0 g/mol |
IUPAC名 |
1-octadecylperoxyoctadecane |
InChI |
InChI=1S/C36H74O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |
InChIキー |
YZQCRYHZKMFKDE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCOOCCCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


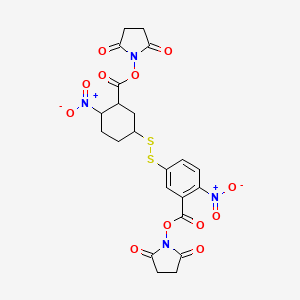
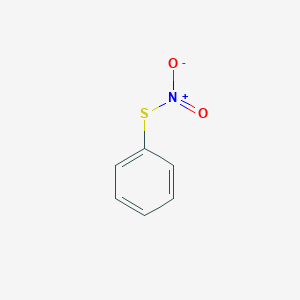
![4-[(2E)-2-[(2E,4E,6E)-7-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14753710.png)
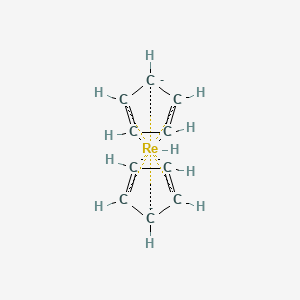

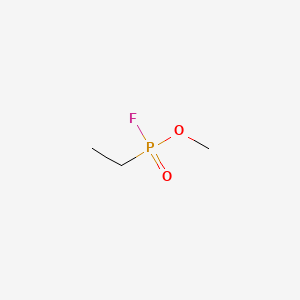
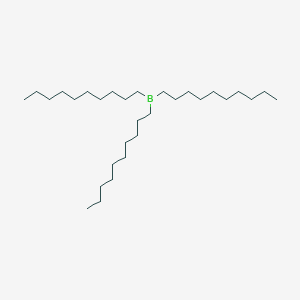
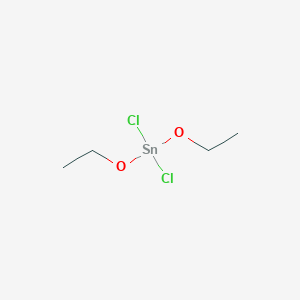
![(NE)-N-[(2E)-2-hydroxyimino-4-methylpentan-3-ylidene]hydroxylamine](/img/structure/B14753745.png)
![(2-Benzylphenyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B14753746.png)
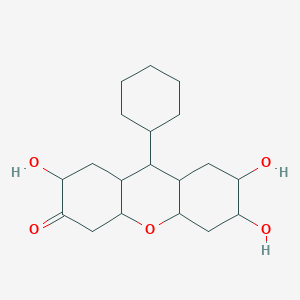
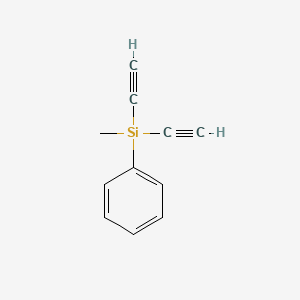

![1-[3-(trifluoromethyl)anilino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14753761.png)
